molecular formula C7H7Br2N B2964119 4,5-Dibromo-2-methylaniline CAS No. 102170-00-3

4,5-Dibromo-2-methylaniline

Cat. No.: B2964119
CAS No.: 102170-00-3
M. Wt: 264.948
InChI Key: GLTYHLAHYRPDMM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylaniline is an organic compound with the molecular formula C7H7Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 4th and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reagents such as bromine or N-bromosuccinimide (NBS) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

  • 2,4-Dibromoaniline
  • 2,6-Dibromo-4-methylaniline
  • 4,5-Dibromo-2-methoxyaniline

Comparison: 4,5-Dibromo-2-methylaniline is unique due to the specific positions of the bromine atoms and the methyl group. This structural arrangement affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

4,5-dibromo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTYHLAHYRPDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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